molecular formula C15H12ClNO2 B2801814 N-[4-(2-chloroacetyl)phenyl]benzamide CAS No. 853574-47-7

N-[4-(2-chloroacetyl)phenyl]benzamide

Cat. No.: B2801814
CAS No.: 853574-47-7
M. Wt: 273.72
InChI Key: CSABDAXPSTVWLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroacetyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-aminobenzamide+chloroacetyl chlorideThis compound+HCl\text{4-aminobenzamide} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-aminobenzamide+chloroacetyl chloride→this compound+HCl

The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis apply. This includes optimizing reaction conditions, using continuous flow reactors to improve efficiency, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroacetyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the original compound.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

N-[4-(2-chloroacetyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-chloroacetyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This can affect various cellular pathways and processes, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)benzamide
  • N-(4-acetylphenyl)benzamide
  • N-(4-methylphenyl)benzamide

Uniqueness

N-[4-(2-chloroacetyl)phenyl]benzamide is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. This distinguishes it from other benzamide derivatives that may lack this functional group or possess different substituents .

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-10-14(18)11-6-8-13(9-7-11)17-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSABDAXPSTVWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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